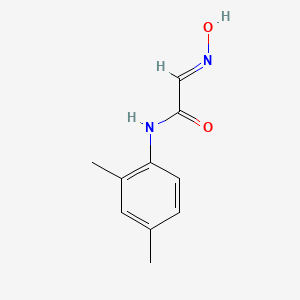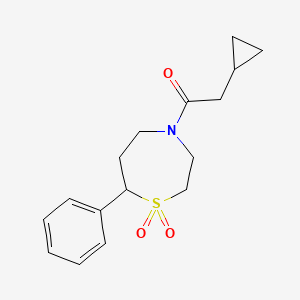![molecular formula C23H13FN2O3 B2390587 2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883953-98-8](/img/structure/B2390587.png)
2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule. It belongs to the class of pyrimidinediones, which are characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a study reported the synthesis of a similar compound through a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms, their arrangement, and the bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, a study reported a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, which include the compound , have been found to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are also known to exhibit antioxidant properties . These properties can be beneficial in various medical and health applications, particularly in combating oxidative stress-related diseases .
Antibacterial and Antifungal Activities
The compound has been evaluated for its antibacterial and antifungal properties . It has been tested against bacterial strains like E. coli, B. subtilis, S. aureus, and P. aeruginosa, and fungal agents like B. cinerea, C. arachidicola, A. solani, G. zeae, S. sclerotiorum, and R. cerealis .
Antiviral Properties
Pyrimidines, including the compound , have been found to exhibit antiviral properties . This makes them potentially useful in the development of new antiviral drugs .
Antituberculosis Properties
Pyrimidines have also been found to exhibit antituberculosis properties . This suggests potential applications in the treatment of tuberculosis .
Cancer Treatment
The compound has been evaluated for its inhibitory effects on three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II . Additionally, it has been examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like poly (adp-ribose) polymerases-1 (parp-1) and cyclin-dependent kinases (cdk2) which are involved in dna repair and cell cycle regulation respectively .
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of their targets, leading to genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been known to affect the dna repair pathway by inhibiting parp-1 . They also affect the cell cycle progression by inhibiting CDK2 .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have been reported to cause genomic dysfunction and cell death .
Action Environment
Similar compounds have been synthesized under mild reaction conditions .
properties
IUPAC Name |
2-(4-fluorophenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13FN2O3/c24-15-12-10-14(11-13-15)21-25-22-19(20(27)17-8-4-5-9-18(17)29-22)23(28)26(21)16-6-2-1-3-7-16/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDARFFVZYJNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

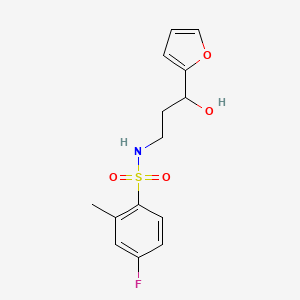
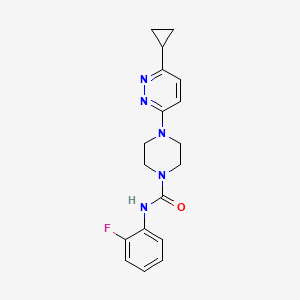
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2390509.png)
![2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid](/img/structure/B2390511.png)
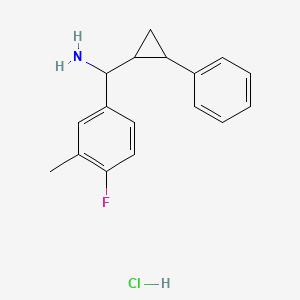
![N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2390513.png)
![4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390514.png)
![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2390518.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2390519.png)
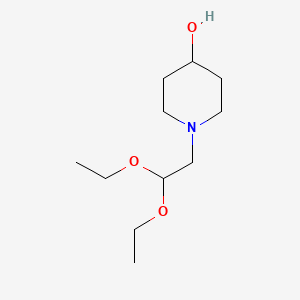
![N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2390521.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2390522.png)
